molecular formula C16H15N7O3 B11265045 N-(4-{[6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide

N-(4-{[6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide

Cat. No.: B11265045
M. Wt: 353.34 g/mol
InChI Key: UILQGZNPRZDMOC-UHFFFAOYSA-N
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Description

N-(4-{[6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide is a complex organic compound that features a pyrazole and pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyrimidine intermediates, followed by their coupling and subsequent functionalization to introduce the acetamide group. Common reagents used in these reactions include nitrating agents, methylating agents, and various catalysts to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product’s purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-{[6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic rings .

Scientific Research Applications

N-(4-{[6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-{[6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating their function. This interaction can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and aromatic systems, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C16H15N7O3

Molecular Weight

353.34 g/mol

IUPAC Name

N-[4-[[6-methyl-2-(4-nitropyrazol-1-yl)pyrimidin-4-yl]amino]phenyl]acetamide

InChI

InChI=1S/C16H15N7O3/c1-10-7-15(20-13-5-3-12(4-6-13)19-11(2)24)21-16(18-10)22-9-14(8-17-22)23(25)26/h3-9H,1-2H3,(H,19,24)(H,18,20,21)

InChI Key

UILQGZNPRZDMOC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2C=C(C=N2)[N+](=O)[O-])NC3=CC=C(C=C3)NC(=O)C

Origin of Product

United States

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